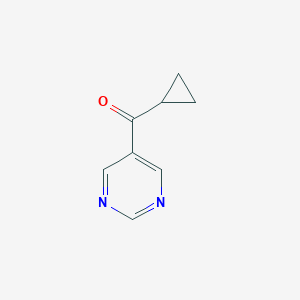
Cyclopropyl(pyrimidin-5-yl)methanone
描述
Cyclopropyl(pyrimidin-5-yl)methanone, also known as CPMM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CPMM belongs to the class of cyclopropyl ketones and has a unique chemical structure that makes it an interesting target for drug development.
作用机制
The mechanism of action of Cyclopropyl(pyrimidin-5-yl)methanone is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cell growth and division. Cyclopropyl(pyrimidin-5-yl)methanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in cancer development. Cyclopropyl(pyrimidin-5-yl)methanone has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and physiological effects:
Cyclopropyl(pyrimidin-5-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. Cyclopropyl(pyrimidin-5-yl)methanone has also been shown to have antibacterial and antiviral activities, making it a promising candidate for the development of new antibiotics and antiviral drugs.
实验室实验的优点和局限性
Cyclopropyl(pyrimidin-5-yl)methanone has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities, making it a cost-effective option for screening assays and drug development studies. Cyclopropyl(pyrimidin-5-yl)methanone has also been shown to have potent activity against drug-resistant bacteria and viruses, making it a valuable tool for studying antibiotic and antiviral resistance. However, Cyclopropyl(pyrimidin-5-yl)methanone has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on Cyclopropyl(pyrimidin-5-yl)methanone. One area of interest is the development of Cyclopropyl(pyrimidin-5-yl)methanone-based drugs for the treatment of cancer, infectious diseases, and other conditions. Another area of research is the study of the mechanism of action of Cyclopropyl(pyrimidin-5-yl)methanone and the identification of its molecular targets. Additionally, further studies are needed to fully understand the toxicity and safety profile of Cyclopropyl(pyrimidin-5-yl)methanone. Overall, Cyclopropyl(pyrimidin-5-yl)methanone is a promising compound that has the potential to lead to the development of new drugs for a range of diseases and conditions.
科学研究应用
Cyclopropyl(pyrimidin-5-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antimicrobial, and antiviral activities. In particular, Cyclopropyl(pyrimidin-5-yl)methanone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have potent activity against drug-resistant bacteria and viruses, making it a promising candidate for the development of new antibiotics and antiviral drugs.
属性
CAS 编号 |
117975-23-2 |
|---|---|
产品名称 |
Cyclopropyl(pyrimidin-5-yl)methanone |
分子式 |
C8H8N2O |
分子量 |
148.16 g/mol |
IUPAC 名称 |
cyclopropyl(pyrimidin-5-yl)methanone |
InChI |
InChI=1S/C8H8N2O/c11-8(6-1-2-6)7-3-9-5-10-4-7/h3-6H,1-2H2 |
InChI 键 |
GQOXMZWMEXJKCI-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)C2=CN=CN=C2 |
规范 SMILES |
C1CC1C(=O)C2=CN=CN=C2 |
同义词 |
Methanone, cyclopropyl-5-pyrimidinyl- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



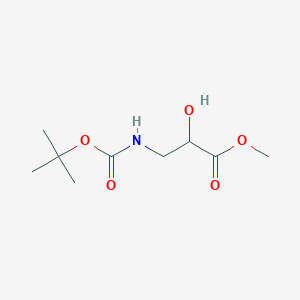
![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)
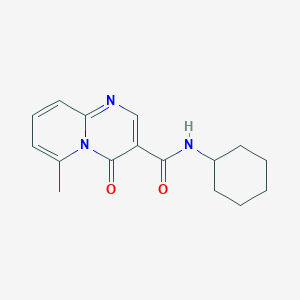
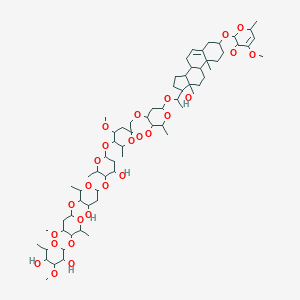
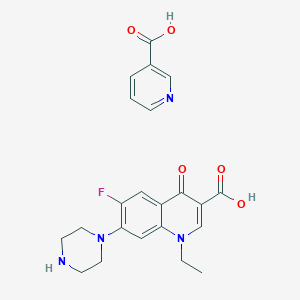


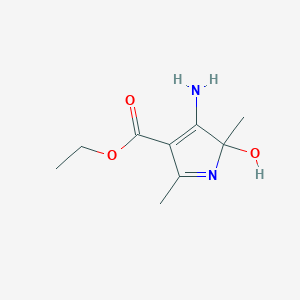

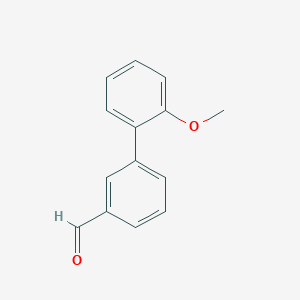
![Furo[3,2-b]pyridine-2-carbonitrile](/img/structure/B40120.png)
